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molecular formula C9H11NO4 B8603830 2-(4-Nitrophenoxy)-1-methylethanol

2-(4-Nitrophenoxy)-1-methylethanol

Cat. No. B8603830
M. Wt: 197.19 g/mol
InChI Key: JATNRBHGAKYFMG-UHFFFAOYSA-N
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Patent
US04526893

Procedure details

43.5 g of 4-nitrophenoxyacetone crystals were dissolved in 300 ml of ethanol, added portionwise with small amount of sodium boron hydride up to 4.1 g with stirring at room temperature, and stirred thereafter at room temperature for 2 hr. After adding 10 ml of saturated aqueous solution of ammonium chloride under an ice-cold condition in order to decompose the residual sodium borohydride, extraction was carried out with ethyl acetate. The ethyl acetate layer was washed consecutively with water, 3% hydrochloric acid, 5% aqueous solution of sodium hydrogen carbonate, water and saturated saline and subsequently dried with anhydrous sodium sulfate. The solvent was concentrated under reduced pressure and yielded 46.3 g of 2-(4-nitrophenoxy)-1-methylethanol.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].B.[Na].[Cl-].[NH4+]>C(O)C>[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][CH:10]([CH3:11])[OH:12])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,3.4,^1:15|

Inputs

Step One
Name
Quantity
43.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC(C)=O)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.[Na]
Step Three
Name
saturated aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
the residual sodium borohydride, extraction
WASH
Type
WASH
Details
The ethyl acetate layer was washed consecutively with water, 3% hydrochloric acid, 5% aqueous solution of sodium hydrogen carbonate, water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCC(O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 46.3 g
YIELD: CALCULATEDPERCENTYIELD 105.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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